(2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid
Overview
Description
(2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C12H17BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method where a boron-hydrogen bond is added across an alkene or alkyne to form the corresponding borane . The reaction conditions are generally mild and can be conducted at room temperature.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Suzuki-Miyaura coupling requires palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various boronic esters, alcohols, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
(2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid: Shares a similar structure but lacks the ethoxy group.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but has different reactivity and applications.
Uniqueness: (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid is unique due to its ethoxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(2-ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h7-8,14-15H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRURHBGJYOLKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1CCCC2)OCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624239 | |
Record name | (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622834-95-1 | |
Record name | (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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